molecular formula C16H16F3N5O5 B10830105 7-TFA-ap-7-Deaza-dG

7-TFA-ap-7-Deaza-dG

Cat. No.: B10830105
M. Wt: 415.32 g/mol
InChI Key: RDNQXASRTWMHCY-IVZWLZJFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-TFA-ap-7-Deaza-dG involves the modification of nucleosides. One common method includes the use of 5’-O-TBDMS-dG, which is a modified nucleoside. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at 4°C in sealed containers away from moisture and light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

7-TFA-ap-7-Deaza-dG primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, making it ideal for various applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include copper catalysts and azide-containing molecules. The reaction conditions typically involve room temperature and the use of solvents such as dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from the reactions involving this compound are triazole-linked compounds. These products are formed through the cycloaddition reaction between the alkyne group of this compound and the azide group of the reacting molecule .

Scientific Research Applications

7-TFA-ap-7-Deaza-dG has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in click chemistry for the synthesis of various compounds.

    Biology: Utilized in the synthesis of modified nucleic acids for studying biological processes.

    Medicine: Employed in the development of diagnostic tools and therapeutic agents.

    Industry: Used in the production of nucleic acid-based products and materials

Mechanism of Action

The mechanism of action of 7-TFA-ap-7-Deaza-dG involves its role as a click chemistry reagent. The alkyne group in the compound reacts with azide groups in the presence of copper catalysts to form triazole-linked products. This reaction is highly specific and efficient, making it useful for various applications in chemistry and biology .

Comparison with Similar Compounds

Similar Compounds

  • 7-TFA-ap-7-Deaza-ddG
  • 7-TFA-ap-7-Deaza-ddA
  • 5’-O-TBDMS-dG

Uniqueness

7-TFA-ap-7-Deaza-dG is unique due to its alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition. This property makes it highly valuable in click chemistry applications, distinguishing it from other modified nucleosides .

Properties

Molecular Formula

C16H16F3N5O5

Molecular Weight

415.32 g/mol

IUPAC Name

N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-10,25-26H,3-4,6H2,(H,21,28)(H3,20,22,23,27)/t8-,9+,10+/m0/s1

InChI Key

RDNQXASRTWMHCY-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

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